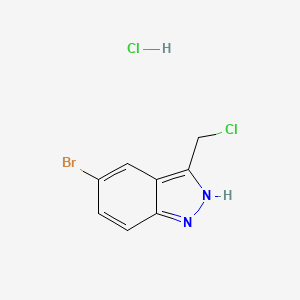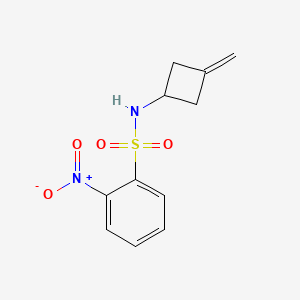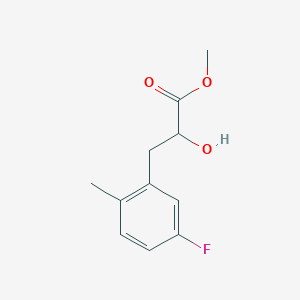
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dichlorobenzoyl group attached to a methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable ester precursor. One common method involves the use of 3,5-dichlorobenzoyl chloride and methyl 2-methylbutanoate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichlorobenzoyl group.
Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the nucleophile has replaced one of the chlorine atoms.
Reduction Reactions: The primary product is the corresponding alcohol.
Oxidation Reactions: Major products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ester moiety may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,5-dichlorobenzoyl)-2-methylpropanoate
- Methyl 2-(3,5-dichlorobenzoyl)-2-methylpentanoate
- Ethyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate
Uniqueness
Methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate is unique due to its specific structural features, including the position and number of chlorine atoms on the benzoyl group and the length of the alkyl chain
Properties
Molecular Formula |
C13H14Cl2O3 |
|---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
methyl 2-(3,5-dichlorobenzoyl)-2-methylbutanoate |
InChI |
InChI=1S/C13H14Cl2O3/c1-4-13(2,12(17)18-3)11(16)8-5-9(14)7-10(15)6-8/h5-7H,4H2,1-3H3 |
InChI Key |
SXIUPQMYBHYRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 1-(iodomethyl)-3-(6-(trifluoromethyl)pyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13476898.png)

![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
![9-[(Tert-butoxy)carbonyl]-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13476914.png)



![2-{[(Benzyloxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13476927.png)

![Tert-butyl 8-methyl-7-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B13476943.png)
